3-amino-4-isopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-isopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ It is characterized by the presence of an amino group (-NH₂), an isopropoxy group (-OCH(CH₃)₂), and a dimethylamide group (-N(CH₃)₂) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Nitrobenzene
Reduction: Aniline
Substitution: Various substituted benzene derivatives
Scientific Research Applications
3-Amino-4-isopropoxy-N,N-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-4-isopropoxy-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Amino-N,N-dimethylbenzamide
4-Isopropoxy-N,N-dimethylbenzamide
3-Amino-4-methoxy-N,N-dimethylbenzamide
Properties
IUPAC Name |
3-amino-N,N-dimethyl-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)16-11-6-5-9(7-10(11)13)12(15)14(3)4/h5-8H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOJNGKWBZCOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.